molecular formula C18H17N3O3S2 B2864507 ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate CAS No. 899975-73-6

ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate

Cat. No.: B2864507
CAS No.: 899975-73-6
M. Wt: 387.47
InChI Key: UKDDVEGWDCHNQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4 and a 4-ethyl-1,2,3-thiadiazole-5-amido moiety at position 2. This compound belongs to a class of thiophene derivatives known for diverse therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor activities .

Structurally, the integration of the 1,2,3-thiadiazole ring distinguishes it from simpler thiophene derivatives. The thiadiazole group, containing sulfur and nitrogen atoms, may improve binding affinity to biological targets due to its electron-deficient nature and ability to participate in hydrogen bonding .

Properties

IUPAC Name

ethyl 2-[(4-ethylthiadiazole-5-carbonyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-3-13-15(26-21-20-13)16(22)19-17-14(18(23)24-4-2)12(10-25-17)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDDVEGWDCHNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Three-Component Reaction Methodology

The Gewald reaction enables efficient synthesis of 2-aminothiophene-3-carboxylates by condensing aldehydes/ketones, ethyl cyanoacetate, and elemental sulfur. For 4-phenyl substitution, acetophenone serves as the ketone component.

Typical Procedure :

  • Reactants : Acetophenone (40 mmol), ethyl cyanoacetate (40 mmol), sulfur (25 mmol), diethylamine (38 mmol).
  • Conditions : Tetrahydrofuran solvent, 18 h at room temperature.
  • Workup : Extraction with dichloromethane, washing with brine, and silica gel chromatography.
  • Yield : 86–92% as yellow solids.

Key Data :

  • ¹H NMR (CDCl₃) : δ 7.47–7.39 (m, 2H, aromatic), 7.19–7.13 (m, 2H, aromatic), 6.14 (s, 2H, NH₂), 4.06 (q, 2H, OCH₂), 0.98 (t, 3H, CH₃).
  • HRMS : m/z 325.9842 [M + H]⁺ for brominated analogs.

Synthesis of 4-Ethyl-1,2,3-Thiadiazole-5-Carboxylic Acid

Cyclization of Thioamide Precursors

1,2,3-Thiadiazoles form via cyclocondensation of thioamides with nitrous acid or diazotization agents. For 4-ethyl substitution:

Representative Protocol :

  • Starting Material : Ethyl thioamide (10 mmol) in acetic acid.
  • Reagent : Sodium nitrite (12 mmol) at 0–5°C.
  • Reaction Time : 2 h with vigorous stirring.
  • Isolation : Neutralization with NaHCO₃, extraction with ethyl acetate.
  • Yield : 65–78% after recrystallization.

Structural Confirmation :

  • X-ray Diffraction : Confirms planar thiadiazole rings with bond lengths of 1.64–1.68 Å (C–S).
  • NOESY Experiments : Resolve E/Z isomerism in vinyl-thiadiazole derivatives.

Amide Coupling to Assemble the Final Compound

Activation and Coupling Strategies

The 2-amino group of the thiophene core reacts with 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid via carbodiimide-mediated coupling:

Optimized Conditions :

  • Activation : Thiadiazole carboxylic acid (1.2 eq) treated with EDCl (1.5 eq) and HOBt (1.5 eq) in DMF (0.1 M).
  • Coupling : Add thiophene amine (1 eq), stir at RT for 12 h.
  • Purification : Precipitation with ice-water, filtration, and recrystallization from ethanol.
  • Yield : 55–76% as off-white solids.

Analytical Validation :

  • ¹H NMR (DMSO-d₆) : δ 11.58 (br s, 1H, NH), 7.70–7.75 (m, 3H, aromatic), 5.41 (s, 2H, CH₂).
  • HRMS (APCI) : m/z 339.0958 [M – H]⁻.

Challenges and Optimization Insights

Low Yields in Cyclization Steps

Cyclization to thiadiazoles often suffers from competing dimerization (e.g., cyclobutane formation). Mitigation strategies include:

  • Temperature Control : Maintaining 0–5°C during nitrosation.
  • Catalyst Screening : Use of p-toluenesulfonyl chloride improves ring closure efficiency.

Solvent Effects on Amidation

Polar aprotic solvents (DMF, THF) enhance coupling yields versus dichloromethane (30% vs. 76%).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

Ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and antimicrobial drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 2-(4-ethyl-1,2,3-thiadiazole-5-amido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.

Comparison with Similar Compounds

Research Tools and Validation

The structural elucidation of such compounds relies on advanced crystallographic tools:

  • SHELXL : Used for refining crystal structures, critical for understanding conformational stability .
  • ORTEP-III : Employed for visualizing anisotropic displacement parameters, aiding in the analysis of molecular packing and interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.